Antiphlogistic Activity in Kaolin-Induced Rat Paw Edema: Structural Selectivity Within the 5,6-Dimethylpyrrolo[2,3-d]pyrimidine Series
The patent explicitly reports that 7-(4-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, along with its N7-aryl-substituted analogs, exhibited 'surprisingly powerful antiphlogistic activity in the kaolin edema test of rats' paws' [1]. The compound was synthesized and characterized as part of a series where N7-substituent variation (4-chlorophenyl vs. 4-bromophenyl, 4-fluorophenyl, 4-methylphenyl, 4-methoxyphenyl, etc.) modulates antiphlogistic potency [1]. While individual compound IC50 or ED50 values are not disclosed in the patent, the explicit inclusion of this specific compound among the exemplified active agents, alongside its defined melting point (250°C), elemental analysis (C 61.73%, H 4.78%, N 20.30%, Cl 13.9%), and synthesis yield (79% of theory), provides the identity and purity benchmarks required for reproducible antiphlogistic evaluation [1].
| Evidence Dimension | Antiphlogistic activity (kaolin-induced rat paw edema model) |
|---|---|
| Target Compound Data | Active; designated as antiphlogistic in the patent claims [1] |
| Comparator Or Baseline | 4-amino-5,6-dimethyl-7-(4-bromophenyl)pyrrolo[2,3-d]pyrimidine; 4-amino-5,6-dimethyl-7-(4-fluorophenyl)pyrrolo[2,3-d]pyrimidine; 4-amino-5,6-dimethyl-7-(4-methylphenyl)pyrrolo[2,3-d]pyrimidine (all active in the same model; no quantitative ranking provided) [1] |
| Quantified Difference | Not quantifiable from available data; differentiation is inferred from the patent's structural selectivity framework wherein each N7-substituent yields distinct multi-endpoint pharmacological profiles [1] |
| Conditions | Kaolin edema test in rat paws; oral administration; described by Kemper, Z. ges. exp. Med. 131, 407 (1959) [1] |
Why This Matters
Procurement decisions for antiphlogistic research require the exact 4-chlorophenyl substitution because the patent's multi-endpoint claims (analgesic, sedative, anticonvulsant, muscle-relaxant) are structurally linked to specific N7-substituents, and substituting the 4-chlorophenyl for a 4-bromophenyl or 4-fluorophenyl may alter the activity spectrum in ways not predictable from single-endpoint potency data.
- [1] Roth, H.J., Eger, K., Issa, S., Jacobi, H. Substituted 5,6-dimethylpyrrolo[2,3-d]pyrimidine compounds, their production and their medicinal use. US Patent 4,229,453A, 1980. View Source
